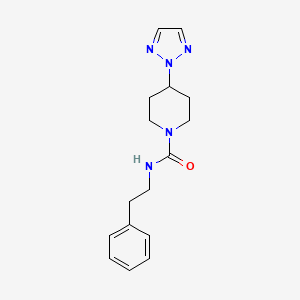

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibition . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its high yield, short reaction time, and selectivity . The general synthetic route includes the following steps:

- Preparation of the azide precursor.

- Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

- Coupling of the triazole derivative with piperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the click chemistry process to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and product yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole or piperidine rings .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has identified N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide as a promising candidate for cancer treatment. Its structural components allow it to interact with specific biological targets associated with tumor growth and proliferation.

Case Studies

A notable study demonstrated that triazole-based compounds exhibited significant anti-cancer activity by disrupting protein-protein interactions essential for Plk1 function. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting Plk1 .

Neuropharmacological Applications

Beyond oncology, this compound has shown potential in neuropharmacology, particularly in the modulation of neurotransmitter systems.

Inhibition of Enzymes

Research indicates that derivatives of piperidine compounds can act as inhibitors of enzymes like monoacylglycerol lipase (MGLL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. This inhibition can lead to enhanced analgesic effects and reduced inflammation .

Data Table: Inhibition Profiles

| Compound | R1 | R2 | DAGLβ % Inhibition (100 nM) | ABHD6 % Inhibition (10 nM) |

|---|---|---|---|---|

| 1 | 2-Ph | 4-OMe | 0 | 30 |

| 3 | 2-Bn | 2-OMe | 66 | 89 |

| 4 | 2-Bn | 3-CH₂OH | 37 | 91 |

This table summarizes the inhibition profiles of various derivatives related to this compound. The data illustrate the varying degrees of inhibition against different targets at specified concentrations .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of this compound are crucial for its development as a therapeutic agent. Studies have highlighted its favorable absorption characteristics and moderate hydrophobicity, which enhance its bioavailability within cellular compartments .

Druggability Assessment

The presence of triazole and piperidine moieties in the compound aligns it with many FDA-approved drugs, suggesting a promising pathway for further drug development efforts. The low molecular weight and structural features contribute to its potential as a drug candidate .

Wirkmechanismus

The mechanism of action of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-phenyl-1H-1,2,3-triazole: Known for its anticancer and antimicrobial activities.

5-amino-2H-1,2,3-triazol-4-yl derivatives: Explored for their energetic properties and potential use in materials science.

N-phenethylbenzenesulfonamide derivatives: Evaluated for their cytotoxic activity against cancer cell lines.

Uniqueness

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide stands out due to its specific combination of the triazole ring and piperidine moiety, which may confer unique biological activities and chemical properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest .

Biologische Aktivität

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a piperidine core substituted with a phenethyl group and a triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperidine ring (six-membered saturated nitrogen-containing ring).

- A triazole ring (five-membered ring containing three nitrogen atoms).

- A phenethyl substituent that enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Compounds similar to this have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation. Inhibiting sEH can lead to increased levels of bioactive lipids that have protective cardiovascular effects .

- Cannabinoid Receptor Modulation : Research indicates that triazole derivatives can modulate endocannabinoid pathways by inhibiting enzymes like ABHD6, which hydrolyzes 2-arachidonoylglycerol (2-AG), thereby enhancing endocannabinoid signaling .

- Anticancer Activity : Some triazole-containing compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown activity against colon carcinoma and breast cancer cell lines, suggesting potential for further development in cancer therapeutics .

Case Studies and Experimental Data

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 47f | Active against HCT116 (colon cancer) | 6.2 µM | |

| 47e | Active against T47D (breast cancer) | 43.4 µM | |

| KT195 | Inhibitor of ABHD6 | IC50 ~ 1 nM |

These findings suggest that compounds with similar structural features may possess significant anticancer properties and can modulate endocannabinoid signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic viability:

- Absorption and Distribution : The lipophilic nature due to the phenethyl group may facilitate oral bioavailability.

- Metabolism : Compounds in this class often undergo metabolic transformations via cytochrome P450 enzymes; thus, their metabolic stability is crucial for prolonged efficacy.

- Toxicological Studies : Initial studies should focus on cytotoxicity across various cell lines to evaluate safety profiles prior to in vivo studies.

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAUPZPEJYYFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.